5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O2 and its molecular weight is 327.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research on similar triazole compounds has demonstrated advanced synthetic methodologies that are catalyst- and solvent-free, utilizing microwave-assisted processes for efficient synthesis. For example, studies have explored the regioselective synthesis of triazole derivatives through processes like the microwave-assisted Fries rearrangement. These methods are significant for the development of novel compounds with potential biological activities (Moreno-Fuquen et al., 2019). Additionally, crystal structure analysis and theoretical studies, such as density functional theory (DFT) calculations, provide insights into the molecular conformations and intermolecular interactions of these compounds, laying the groundwork for understanding their reactivity and potential applications in drug design (Saleem et al., 2018).
Biological Activities
The triazole core structure is recognized for its broad spectrum of applications in medicinal chemistry, particularly due to its auspicious biological profile. Various derivatives of triazole compounds have been synthesized and evaluated for their biological activities, including antimicrobial, antitumour, and anti-inflammatory properties. For instance, certain triazole derivatives have been found to possess moderate enzyme inhibition potential, which could be valuable in the design and development of new therapeutic agents for diseases like Alzheimer's and diabetes (Pokhodylo et al., 2021).
Antimicrobial and Anticancer Properties
Novel 1,2,4-triazole derivatives have been investigated for their antimicrobial activities against various pathogens, demonstrating the potential of triazole compounds in developing new antimicrobial agents. Some compounds have shown significant inhibition against bacterial growth, highlighting their potential in addressing antibiotic resistance (Nagaraj et al., 2018). Moreover, triazole derivatives have also been explored for their anticancer activities, with some showing inhibitory effects on cancer cell proliferation. These findings suggest the importance of triazole compounds in the ongoing search for new anticancer therapies (Hao et al., 2017).
Properties
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-11-8-6-10(7-9-11)22-15(18)14(20-21-22)16(23)19-13-5-3-2-4-12(13)17/h2-9H,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZSYVKEPYOYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.